molecular formula C19H32ClN5O4S B6297256 H-L-Arg(Pbf)-NH2 HCl CAS No. 1350564-36-1

H-L-Arg(Pbf)-NH2 HCl

Cat. No.: B6297256
CAS No.: 1350564-36-1
M. Wt: 462.0 g/mol
InChI Key: WRWPWFKOBGSXFM-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Arg(Pbf)-NH2 HCl, also known as Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininamide hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Arg(Pbf)-NH2 HCl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the solid-phase peptide synthesis (SPPS) method, where the arginine is attached to a resin. The Pbf group is introduced to protect the guanidino group of arginine. The final product is obtained by cleaving the peptide from the resin and purifying it .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves multiple steps of coupling and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-L-Arg(Pbf)-NH2 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with free or modified arginine residues, depending on the specific synthesis and deprotection steps involved .

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-L-Arg(Pbf)-NH2 HCl involves the protection of the guanidino group of arginine, which prevents unwanted side reactions during peptide synthesis. The Pbf group can be selectively removed under acidic conditions, allowing the free arginine to participate in further reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPWFKOBGSXFM-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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